molecular formula C45H47F3N10O8 B15073872 BETd-260 trifluoroacetate

BETd-260 trifluoroacetate

Cat. No.: B15073872
M. Wt: 912.9 g/mol
InChI Key: SRSJNYHSIQZCDI-UHFFFAOYSA-N
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Description

BETd-260 trifluoroacetate is a novel proteolysis-targeting chimera (PROTAC) compound designed to degrade bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic regulators involved in various cellular processes such as transcriptional regulation and chromatin remodeling. This compound has shown significant potential in preclinical studies for its ability to target and degrade BET proteins, making it a promising therapeutic agent for various cancers, including osteosarcoma and triple-negative breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

BETd-260 trifluoroacetate is synthesized through a multi-step process involving the coupling of a BET ligand with a ligand for the E3 ubiquitin ligase cereblon. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process requires optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BETd-260 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the degradation reaction is the ubiquitinated BET protein, which is subsequently degraded by the proteasome. This results in the depletion of BET proteins in the target cells .

Scientific Research Applications

BETd-260 trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

BETd-260 trifluoroacetate exerts its effects through the following mechanism:

    Binding to BET Proteins: The BET ligand component of this compound binds to BET proteins, such as BRD4.

    Recruitment of Cereblon: The cereblon ligand component binds to the E3 ubiquitin ligase cereblon.

    Formation of Ternary Complex: The binding of this compound to both BET proteins and cereblon facilitates the formation of a ternary complex.

    Ubiquitination and Degradation: The ternary complex promotes the ubiquitination of BET proteins, leading to their degradation by the proteasome. .

Comparison with Similar Compounds

BETd-260 trifluoroacetate is unique compared to other similar compounds due to its high potency and selectivity in degrading BET proteins. Similar compounds include:

This compound stands out due to its ability to induce rapid and efficient degradation of BET proteins, making it a promising candidate for therapeutic development.

Properties

Molecular Formula

C45H47F3N10O8

Molecular Weight

912.9 g/mol

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H46N10O6.C2HF3O2/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55;3-2(4,5)1(6)7/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49);(H,6,7)

InChI Key

SRSJNYHSIQZCDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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